molecular formula C6H5NO2S B2361480 2-Oxo-2-(thiophen-2-yl)acetamide CAS No. 26359-11-5

2-Oxo-2-(thiophen-2-yl)acetamide

Cat. No.: B2361480
CAS No.: 26359-11-5
M. Wt: 155.17
InChI Key: FGLHMQCPPAAJIM-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)acetamide is an organic compound with the molecular formula C6H5NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with acetic anhydride and ammonia. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide
  • Thiophene-2-acetic acid
  • Thiophene-2-carboxylic acid

Uniqueness

2-Oxo-2-(thiophen-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxoacetamide group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry.

Properties

IUPAC Name

2-oxo-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHMQCPPAAJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13.6 g of ammonia are passed into a cooled solution of 73.6 g of ethyl 2-thienylglyoxylate, and the resulting mixture is stirred at room temperature for 2 h. The solvent is stripped off in vacuo, and the residue is recrystallized from water:ethanol (80:20).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
73.6 g
Type
reactant
Reaction Step Two

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